molecular formula C8H5BF6O4 B14890062 Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-

Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-

Cat. No.: B14890062
M. Wt: 289.93 g/mol
InChI Key: XVTOQTXVYHBFCX-UHFFFAOYSA-N
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Description

Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is a chemical compound with the molecular formula C8H5BF6O4. It is a member of the boronic acid family, which are organic compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its unique properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, typically involves the reaction of 2,4-bis(trifluoromethoxy)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reactions are typically carried out under mild conditions, with careful control of temperature and reaction time to achieve the desired products .

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound. These products have diverse applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with nucleophilic groups, such as hydroxyl or amino groups, in target molecules. This coordination can modulate the activity of enzymes or receptors, leading to specific biological effects . The compound’s unique structure, with its trifluoromethoxy groups, enhances its stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5BF6O4

Molecular Weight

289.93 g/mol

IUPAC Name

[2,4-bis(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H5BF6O4/c10-7(11,12)18-4-1-2-5(9(16)17)6(3-4)19-8(13,14)15/h1-3,16-17H

InChI Key

XVTOQTXVYHBFCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)(O)O

Origin of Product

United States

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